2-Azido-5-bromopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-azido-5-bromopyrimidine involves a diazotransfer reaction . This reaction was established for oligoribonucleotides of different lengths and secondary structures . The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .
Molecular Structure Analysis
The molecular formula of this compound is C4H2BrN5. Its molecular weight is 200 g/mol.
Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, the preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation .
Scientific Research Applications
Synthesis and Structural Characterization
2-Azido-5-bromopyrimidine serves as a critical intermediate in the synthesis of various complex molecules due to its reactive azido and bromo functional groups. It facilitates the construction of diverse heterocyclic compounds, which are pivotal in medicinal chemistry for their biological activities. For instance, it has been utilized in the synthesis of 2-azido-5-nitropyrimidine, demonstrating azido-tetrazole tautomerism, a phenomenon critical for understanding the reactivity and potential applications of azidopyrimidines in drug design and synthesis (Gorbunov et al., 2013). This work highlights the versatility of this compound in generating compounds that can undergo nucleophilic substitution reactions, enabling further chemical transformations.
Drug Design and Fragment-Based Drug Discovery (FBDD)
The azido-tetrazole equilibrium, evident in compounds derived from this compound, offers unique opportunities for drug design, particularly in the development of azide-containing pharmaceuticals. This equilibrium can mask the reactivity of the azido group, preventing premature reactions during the synthesis of drug candidates. Thomann et al. (2015) explored this concept by steering the azido-tetrazole equilibrium through substituent variation, demonstrating its potential in fragment-based drug design (FBDD) and as a pH-dependent azide-protecting strategy for selective synthesis (Thomann et al., 2015). Such approaches enable the targeted synthesis of bioactive molecules with enhanced specificity and efficacy, showcasing the application of this compound derivatives in creating novel therapeutic agents.
Magnetic Materials and Coordination Chemistry
This compound derivatives also find application in the synthesis of coordination compounds with interesting magnetic properties. Vicente et al. (2009) reported the synthesis and magnetic characterization of manganese(II) complexes incorporating 5-bromopyrimidine, revealing insights into the design of materials with potential applications in magnetic storage and spintronics (Vicente et al., 2009). These studies exemplify how the structural features of this compound can be exploited to engineer compounds with specific magnetic behaviors, contributing to the advancement of materials science.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-azido-5-bromopyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNBYVTWYQENKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1510176-76-7 | |
Record name | 2-azido-5-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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